L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt
Overview
Description
Synthesis Analysis
The synthesis of compounds related to L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt involves complex chemical processes. For instance, the synthesis of 4-methyl-7-(alkyl/aryl/heteroaryl) amino and amido coumarins has been achieved using microwave irradiation and specific catalysts (Joy et al., 2014). Additionally, synthesis methods have been developed for L-Arginine-4-methylcoumaryl-7-amide and its derivatives, involving key fluorescence amines (Kanaoka et al., 1977).
Molecular Structure Analysis
Molecular structure analysis of compounds related to L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is essential for understanding their properties and potential applications. Studies have included NMR and X-ray crystallographic analysis to determine structural features of related compounds (Iaroshenko et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt derivatives are complex and varied. For example, 4-Chloro-3-(trifluoroacetyl)coumarin, a related compound, is synthesized via direct TMSCl-mediated acylation followed by treatment with POCl3 (Iaroshenko et al., 2011).
Scientific Research Applications
1. Enzymatic Activity Assays
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is utilized in various enzymatic activity assays. For instance, it's used in soil leucine aminopeptidase assays to measure enzyme activities in different soils. This approach helps simplify and standardize enzyme assays in biological and environmental studies (Wang et al., 2019).
2. Synthesis of Coumarin Derivatives
This compound is instrumental in the synthesis of coumarin derivatives. A study demonstrated the synthesis of various amino and amido coumarins, highlighting its role in developing new chemical entities, which might have applications in pharmaceutical and chemical industries (Joy et al., 2014).
3. Fluorescence Assays for Protease Enzymes
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt is used in fluorescence assays to detect the activity of protease enzymes like trypsin and papain. This application is crucial in biochemical research, facilitating the study of enzyme kinetics and drug development (Kanaoka et al., 1977).
4. Diagnostic Applications
The compound finds applications in diagnostics, such as in assays for aspartylglucosaminuria, a rare inherited disease. Its specificity and sensitivity make it an effective tool in clinical diagnosis (Vozyi et al., 1993).
5. Catalysis and Organic Synthesis
It plays a role in catalysis and organic synthesis, as seen in the enantioselective vinylogous Mannich reaction between coumarins and N-Boc isatin imines. Such reactions are significant in developing new compounds with potential pharmaceutical applications (Wang et al., 2020).
6. Investigating Anticancer Properties
Research on isocoumarin derivatives, related to the compound , has shown potential in developing anticancer agents. These studies contribute to understanding the molecular mechanisms of cancer and developing new therapies (Das et al., 2021).
properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPJTDCCTDQORL-UXZWUECBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647384 | |
Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt | |
CAS RN |
191723-53-2 | |
Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.